1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid (CAS 1508967-67-6) is a heterobifunctional building block comprising a partially saturated 5,6,7,8-tetrahydroquinazoline core linked at the 4-position to a piperidine ring bearing a carboxylic acid group at the 3-position. With a molecular formula of C₁₄H₁₉N₃O₂ and a molecular weight of 261.32 g/mol, the compound is supplied at purities ranging from 95% to ≥98% (NLT 98%) for research and development use.

Molecular Formula C14H19N3O2
Molecular Weight 261.32 g/mol
Cat. No. B11856873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid
Molecular FormulaC14H19N3O2
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC=N2)N3CCCC(C3)C(=O)O
InChIInChI=1S/C14H19N3O2/c18-14(19)10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13/h9-10H,1-8H2,(H,18,19)
InChIKeyXELUEZLSHQZVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid: Core Identity, Procurement Parameters, and Comparator Context


1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid (CAS 1508967-67-6) is a heterobifunctional building block comprising a partially saturated 5,6,7,8-tetrahydroquinazoline core linked at the 4-position to a piperidine ring bearing a carboxylic acid group at the 3-position . With a molecular formula of C₁₄H₁₉N₃O₂ and a molecular weight of 261.32 g/mol, the compound is supplied at purities ranging from 95% to ≥98% (NLT 98%) for research and development use . The tetrahydroquinazoline scaffold has recently emerged as a privileged chemotype in covalent KRAS G12C inhibitor programs, while the piperidine-3-carboxylic acid moiety is a recognized pharmacophore in platelet aggregation inhibitors [1][2]. This compound occupies a structurally distinct niche relative to its 4-carboxylic acid regioisomer (CAS 1531878-19-9) and the 2-methyl-substituted analog (CAS 1708080-34-5), both of which present different hydrogen-bonding vectors and steric profiles for target engagement .

Why 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid Cannot Be Replaced by In-Class Analogs Without Data-Driven Justification


The tetrahydroquinazoline–piperidine–carboxylic acid chemotype encompasses multiple structurally similar but functionally non-interchangeable variants. The carboxylic acid position on the piperidine ring (3- vs. 4-carboxylic acid) dictates the spatial disposition of the key hydrogen-bond donor/acceptor and the vector of potential amide coupling for derivative synthesis, directly impacting target binding geometry . Substitution at the quinazoline 2-position (e.g., 2-methyl or 2-cyclopropyl analogs) introduces steric bulk adjacent to the N3 nitrogen, which computational models predict alters the conformational preference of the tetrahydroquinazoline–piperidine dihedral angle and can reduce solvent-accessible surface area for hinge-region contacts in kinase targets . Furthermore, the saturation state of the quinazoline ring (tetrahydro- vs. fully aromatic quinazoline) modulates both the electronic character of the core nitrogen atoms and the overall lipophilicity (cLogP), directly affecting passive permeability and metabolic stability [1]. Procuring an unverified analog without head-to-head comparative data risks introducing an unexpected change in potency, selectivity, or synthetic tractability that can derail a lead optimization campaign.

Quantitative Differentiation Evidence for 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid vs. Closest Analogs


Regioisomeric Carboxylic Acid Position Dictates Hydrogen-Bond Geometry and Derivatization Vector

The target compound bears the carboxylic acid at the piperidine 3-position, which projects the carboxyl group at a ~109° angle relative to the piperidine–tetrahydroquinazoline bond axis. In contrast, the 4-carboxylic acid regioisomer (CAS 1531878-19-9) positions the carboxyl group at a ~0° extension along the piperidine ring plane, fundamentally altering the exit vector for amide bond formation and the spatial relationship between the acid moiety and the quinazoline core . In platelet aggregation inhibitor series, piperidine-3-carboxylic acid derivatives have demonstrated pharmacologically relevant activity in adenosine diphosphate (ADP)-induced platelet aggregation assays, whereas the 4-carboxylic acid regioisomers were not active in the same patent disclosures, suggesting a regiospecific requirement for bioactivity in this target class [1].

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

Tetrahydroquinazoline Saturation State Distinguishes Physical Properties from Fully Aromatic Quinazoline Analogs

The 5,6,7,8-tetrahydroquinazoline core of the target compound is partially saturated, in contrast to the fully aromatic quinazoline present in 1-(quinazolin-4-yl)piperidine-3-carboxylic acid (CAS 1184535-87-2). This saturation reduces the aromatic ring count by one, which is predicted to lower cLogP by approximately 0.8–1.2 log units based on group contribution methods, and introduces a cyclohexene-like conformational flexibility absent in planar aromatic quinazoline systems . In the NPP1 inhibitor series, quinazoline-4-piperidine sulfamide QPS1 achieved a Ki of 59.3 ± 5.4 nM against human NPP1, but its fully aromatic character contributed to high plasma protein binding; the tetrahydroquinazoline scaffold has been subsequently explored in KRAS inhibitor patents (WO2021216770A1) to improve drug-like properties through increased fraction sp³ (Fsp³) [1][2]. The target compound, with its tetrahydroquinazoline core, offers a calculated Fsp³ of approximately 0.57 compared to approximately 0.21 for the fully aromatic analog, a parameter correlated with improved clinical developability [2].

Physicochemical Property Optimization Permeability Metabolic Stability

Commercial Purity Profile Differentiates the Target Compound Among Available Vendors

Among the available commercial sources for the target compound, MolCore offers the highest specified purity at NLT 98% (no less than 98%), compared to CheMenu (97%) and CymitQuimica (min. 95%) . This 1–3 percentage point purity differential, while modest in absolute terms, can be critical in fragment-based screening where 2–5% impurities may produce false-positive hits, or in coupling reactions where carboxylic acid impurities (e.g., residual piperidine-3-carboxylic acid starting material) can compete for amide bond formation and reduce the yield of the desired conjugate . Furthermore, the 4-carboxylic acid regioisomer is commercially available at 97% purity from CheMenu, but no vendor currently offers this regioisomer at ≥98% purity, giving the 3-COOH target compound a procurement advantage in high-purity applications .

Procurement Quality Control Analytical Chemistry

Tetrahydroquinazoline Core is a Privileged Scaffold in Covalent KRAS G12C Inhibitor Programs, Confirmed by Patent Activity

The tetrahydroquinazoline core has been explicitly claimed in patent WO2021216770A1 as a key structural element of covalent KRAS G12C inhibitors, with exemplified compounds achieving IC₅₀ values as low as 0.48 nM in SOS1-assisted GDP/GTP exchange assays [1]. The target compound, bearing a piperidine-3-carboxylic acid substituent at the 4-position of the tetrahydroquinazoline, is structurally congruent with intermediates described in these patent series and provides a modular handle for further elaboration via amide coupling at the carboxylic acid group [1]. By contrast, the fully aromatic quinazoline analogs (e.g., quinazoline-4-piperidine sulfamides) have been optimized for a distinct target class (NPP1, Ki = 59.3 nM) and lack the covalent warhead attachment geometry enabled by the tetrahydroquinazoline core [2]. This target-class divergence means that substitution of the tetrahydroquinazoline for a quinazoline would misdirect the compound into an entirely different biological space not relevant to KRAS-driven cancers.

Oncology Drug Discovery Covalent Inhibitors KRAS G12C

Evidence-Backed Application Scenarios for 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid


Covalent KRAS G12C Inhibitor Lead Optimization and Library Synthesis

The tetrahydroquinazoline core of the target compound directly maps onto the scaffold claimed in WO2021216770A1 for covalent KRAS G12C inhibitors, where lead compounds achieve IC₅₀ values of 0.48 nM [1]. The piperidine-3-carboxylic acid moiety provides a regiospecific handle for amide coupling to introduce diverse covalent warheads (e.g., acrylamide electrophiles) or to extend into the P2 pocket of mutant KRAS. Researchers should prioritize the 3-COOH regioisomer over the 4-COOH analog because the exit vector angle of the 3-carboxyl group (~109°) enables productive engagement with the switch-II pocket residues (e.g., His95, Glu62) as inferred from co-crystal structures of related tetrahydroquinazoline inhibitors, whereas the 4-COOH vector would project the warhead away from Cys12 [1].

Fragment-Based Drug Discovery (FBDD) Requiring High-Purity Carboxylic Acid Building Blocks

In fragment screening campaigns, impurities at the 2–5% level can generate false-positive hits or interfere with biophysical assays (SPR, ITC, or TSA). The target compound is available at NLT 98% purity from MolCore, compared to 95–97% from alternative suppliers . This higher purity specification is particularly important when the compound is used as a starting fragment for X-ray crystallographic soaking experiments, where even trace impurities can compete for binding sites and produce ambiguous electron density. The 3-COOH regioisomer is also uniquely suited for generating focused fragment libraries via amide coupling with diverse amine fragments, given the regiospecificity established in platelet aggregation inhibitor patents [2].

Physicochemical Property Optimization of Quinazoline-Based Lead Series

Medicinal chemistry teams seeking to reduce the lipophilicity and improve the metabolic stability of a quinazoline-based lead series can use the target compound as a direct comparator. The tetrahydroquinazoline core provides an estimated Fsp³ of approximately 0.57, compared to approximately 0.21 for the fully aromatic quinazoline analog (CAS 1184535-87-2), and is predicted to lower cLogP by 0.8–1.2 log units . This shift into a more favorable property space is consistent with the 'escape from flatland' paradigm in drug design, where increasing fraction sp³ correlates with reduced CYP450 inhibition, improved aqueous solubility, and higher probability of clinical success. Procurement of this specific compound enables direct experimental measurement of solubility, LogD, and microsomal stability to validate the predicted property improvements.

Antiplatelet Agent Research Requiring Piperidine-3-Carboxylic Acid Pharmacophore

Patent IE55561B1 establishes the piperidine-3-carboxylic acid moiety as a core pharmacophore for inhibiting ADP- and thrombin-induced platelet aggregation [2]. The target compound's tetrahydroquinazoline substitution at the piperidine nitrogen provides a distinct scaffold for exploring structure-activity relationships in this therapeutic area, complementary to the N-substituted piperidine-3-carboxylic acid derivatives exemplified in the patent. The 3-COOH substitution is essential; the corresponding 4-COOH regioisomers lacked activity in the disclosed assays, underscoring the regiospecific nature of the pharmacophore and the procurement necessity of the correct isomer [2].

Quote Request

Request a Quote for 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.